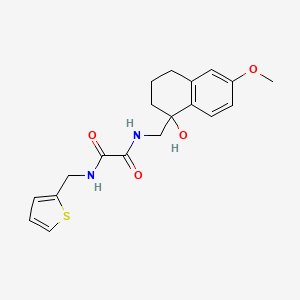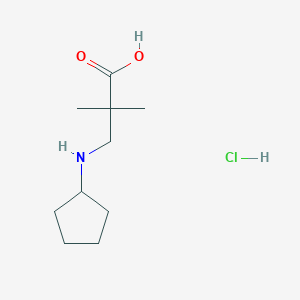
3-(Cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride” is a compound that contains an amino group attached to a cyclopentane ring, a carboxylic acid group, and a tertiary carbon with two methyl groups. The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopentyl ring, an amino group, a carboxylic acid group, and a tertiary carbon with two methyl groups. The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers .Chemical Reactions Analysis
The amino group and the carboxylic acid group in this compound can participate in various chemical reactions. The amino group can act as a nucleophile in substitution reactions or can be protonated/deprotonated depending on the pH. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, or can be reduced to alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic. The cyclopentyl ring could contribute to the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
Plant-Derived Pigments and Their Applications
Betalains, derived from plants, are recognized as safe food additives with diverse applications. They consist of a nitrogenous core structure, betalamic acid, which combines with various compounds to form pigments like betacyanins and betaxanthins. These pigments are not only safe for consumption but also serve as micronutrients, showcasing radical-scavenging activity and cytotoxicity assessment in vitro. Despite their potential, their use in pharmaceutical and cosmetic industries is limited due to stability issues and insufficient scientific data on their properties like fluorescence, solubility, and bioavailability. Future research and professional inputs are needed to propose daily intake levels for these pigments and expand their application scope (Khan, 2016).
Biochemical Applications and Structural Analysis
Betalains are vacuolar pigments with a complex structure and diverse applications. The synthesis of these pigments involves multiple enzymes, with two key enzymes being bifunctional tyrosinase and DOPA dioxygenase. Their synthesis is influenced by various factors, including biotic and abiotic elicitors. The identified betalain structures provide insights into their biochemical significance and potential for commercial pigment extraction. These pigments are considered safe and contribute to health, underlining the need for further exploration and utilization (Khan & Giridhar, 2015).
Hydroxy Acids in Cosmetic and Therapeutic Applications
Hydroxy acids (HAs) are widely used in cosmetics and therapeutic formulations for various skin benefits. The major classes of HAs, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, offer a range of benefits like anti-aging, acne treatment, and improvement in skin conditions like ichthyosis, rosacea, pigmentation disorders, and psoriasis. While they are beneficial, their prolonged use, especially on sun-exposed skin, necessitates a thorough safety evaluation. The exact biological mechanisms of HAs and their effects on processes like melanogenesis and tanning need more clarity. Their role in cosmetic formulations and dermatologic applications highlight their importance, warranting further research and safety evaluations (Kornhauser, Coelho, & Hearing, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(cyclopentylamino)-2,2-dimethylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)7-11-8-5-3-4-6-8;/h8,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBSSSQLVRILO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
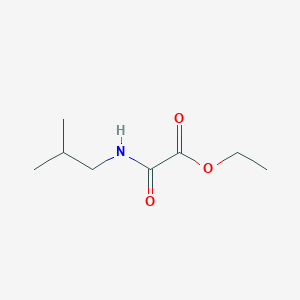

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)
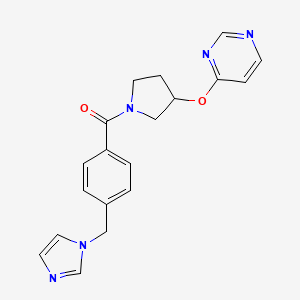
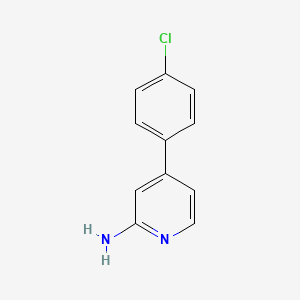
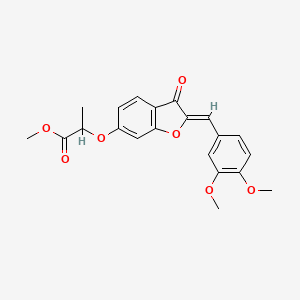

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)

![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)
